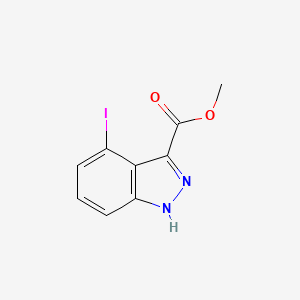

methyl 4-iodo-1H-indazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-iodo-1H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNTUIVCUSZUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Pathways in Indazole Synthesis

Mechanistic Investigations of Intramolecular Diazonium Coupling Reactions

Intramolecular diazonium coupling is a classical and effective method for constructing the indazole core. The process typically begins with the diazotization of an appropriately substituted aniline derivative, such as an o-toluidine or an o-aminobenzoic acid, using reagents like sodium nitrite (NaNO₂) in an acidic medium. chemicalbook.comnih.gov This generates a highly reactive aryl diazonium salt intermediate.

The core of the mechanism involves the nucleophilic attack of the diazo compound on the diazonium salt, which is followed by denitrogenation to form a key diazenium intermediate. nih.gov This intermediate is pivotal, as its subsequent transformation leads to the formation of the indazole ring. The final step is an intramolecular electrophilic cyclization, where a suitable ortho-substituent on the benzene (B151609) ring attacks the electrophilic diazenium moiety, leading to ring closure and the formation of the stable indazole system. nih.govresearchgate.net

A proposed reaction pathway involves:

Nucleophilic Addition: The diazo compound adds to the diazonium salt. nih.gov

Denitrogenation: The resulting adduct loses a molecule of nitrogen (N₂) to form a diazenium intermediate. nih.gov

Intramolecular Cyclization: An intramolecular electrophilic attack occurs, leading to the formation of the indazole ring. nih.gov

This metal-free approach provides a direct route to functionalized indazoles under relatively mild conditions. nih.govacs.org

| Step | Description | Key Species |

| 1 | Diazotization of an ortho-substituted aniline. | Aryl Diazonium Salt |

| 2 | Nucleophilic addition of a diazo compound. | Adduct |

| 3 | Denitrogenation. | Diazenium Intermediate |

| 4 | Intramolecular electrophilic cyclization. | Indazole Product |

Role of Tautomerism in Indazole Reactivity and Synthesis (e.g., 1H- vs. 2H-indazole tautomers)

Indazole exists in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms. chemicalbook.comnih.gov The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. This phenomenon, known as annular tautomerism, significantly influences the physical, chemical, and biological properties of indazole derivatives, as well as their reactivity and synthesis. nih.govresearchgate.net

Thermodynamic studies and energy calculations have consistently shown that the 1H-indazole tautomer is the more stable and predominant form compared to the 2H-indazole. chemicalbook.comnih.govnih.gov The free energy of the 1H-tautomer is approximately 2.3 kcal/mol lower than that of the 2H-tautomer, making it energetically more favorable. chemicalbook.com This stability difference is a critical factor in synthetic strategies, as reaction conditions can often be tuned to favor the formation of one tautomer over the other. For instance, the greater stability of the 1H-form is observed regardless of solvent effects in thermochemical and photochemical studies. chemicalbook.com

The different electronic distribution in the 1H- and 2H-tautomers also affects their reactivity. 2H-Indazole derivatives are known to be stronger bases than their 1H-counterparts because the proton affinity of the ring nitrogen is higher in 2H-indazoles. chemicalbook.com This difference in basicity can influence N-alkylation or N-arylation reactions, where the choice of reagents and conditions can dictate the regioselectivity of the substitution.

| Tautomer | Relative Stability | Key Characteristics |

| 1H-Indazole | More stable (predominant form) chemicalbook.comnih.gov | Lower free energy chemicalbook.com |

| 2H-Indazole | Less stable | Stronger base chemicalbook.com |

Catalytic Cycle Analysis in Transition-Metal Mediated Reactions

Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of indazoles, offering high efficiency and broad functional group tolerance. nih.govresearchgate.netnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly prevalent for C-C bond formation at the C3 position of the indazole ring. nih.govmdpi.com

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions involves the interconversion of palladium between the Pd(0) and Pd(II) oxidation states. nih.govmdpi.comyoutube.com The cycle can be broken down into three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., 3-halo-indazole) to form a Pd(II) intermediate. nih.govmdpi.com This is often the rate-determining step of the cycle.

Transmetalation: The organopalladium(II) intermediate reacts with an organoboron reagent (in the case of Suzuki coupling), where the organic group from the boron compound is transferred to the palladium center, displacing the halide. nih.govmdpi.com

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the final cross-coupled product and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nih.govmdpi.comyoutube.com

Other transition metals like rhodium, cobalt, and copper are also employed in indazole synthesis. nih.govacs.orgresearchgate.net For example, Rh(III)-catalyzed C-H activation/annulation reactions provide an efficient route to substituted indazoles. nih.govnih.gov These reactions proceed through a different mechanistic manifold, often involving C-H bond activation to form a metallacyclic intermediate, followed by coupling with another reactant and subsequent cyclization. nih.govmdpi.com

| Catalytic Step | Catalyst Oxidation State | Description |

| Oxidative Addition | Pd(0) → Pd(II) | The catalyst adds to the aryl halide. mdpi.com |

| Transmetalation | Pd(II) → Pd(II) | The organic group is transferred to the palladium center. mdpi.com |

| Reductive Elimination | Pd(II) → Pd(0) | The product is formed, and the catalyst is regenerated. mdpi.com |

Studies on Intermediate Formation and Transformations

The synthesis of indazoles often proceeds through a series of reactive intermediates whose formation and subsequent transformations dictate the final product structure. Identifying and understanding these intermediates is crucial for mechanistic elucidation.

In the Cadogan reaction , a classical method for synthesizing 2H-indazoles via reductive cyclization of nitroaromatic compounds, a nitrene intermediate is widely accepted to be involved. nih.gov This highly reactive species is generated by the deoxygenation of the nitro group and rapidly undergoes cyclization. nih.gov However, recent studies have also presented evidence for non-nitrene pathways, suggesting the involvement of oxygenated intermediates like 2H-indazole N-oxides. nih.gov

In transition-metal-free syntheses involving diazonium salts, the formation of a diazenium intermediate is a key step following the coupling of a diazo compound with the diazonium salt. nih.govresearchgate.net This intermediate is electrophilic and readily undergoes intramolecular cyclization to yield the indazole core. nih.gov

Copper-mediated syntheses have been shown to proceed through ketimine species . These intermediates, formed from o-aminobenzonitriles and organometallic reagents, undergo a Cu(OAc)₂-mediated cyclization involving N-N bond formation to yield 1H-indazoles. nih.gov

Silver(I)-mediated intramolecular C-H amination reactions are proposed to involve nitrogen-centered radical intermediates. nih.gov The mechanism likely involves a single electron transfer (SET) from the substrate to the silver(I) ion, generating a nitrogen-centered radical . This radical then undergoes intramolecular C-N bond formation, followed by a second oxidation and rearomatization to afford the final indazole product. nih.gov

| Synthetic Method | Key Intermediate | Formation and Transformation |

| Cadogan Reaction | Nitrene nih.gov | Formed by deoxygenation of a nitro group, followed by cyclization. nih.gov |

| Diazonium Coupling | Diazenium nih.govresearchgate.net | Formed after denitrogenation; undergoes intramolecular electrophilic cyclization. nih.gov |

| Copper-Mediated Synthesis | Ketimine nih.gov | Formed from o-aminobenzonitriles; undergoes oxidative cyclization. nih.gov |

| Silver-Mediated C-H Amination | Nitrogen-Centered Radical nih.gov | Formed via single electron transfer; undergoes intramolecular C-N bond formation. nih.gov |

Structure Activity Relationship Sar Studies of Methyl 4 Iodo 1h Indazole 3 Carboxylate Analogs

Positional Isomerism and its Impact on Activity

The indazole core exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally more thermodynamically stable than the 2H-form. nih.gov The position of the nitrogen atom in the pyrazole (B372694) ring is a critical determinant of biological activity. Alkylation of the indazole nitrogen can result in either N1 or N2 regioisomers, and the specific isomer formed can dramatically influence the compound's pharmacological profile. pnrjournal.com

For instance, in the development of therapeutic agents, the synthesis of the desired N1 or N2 alkyl indazole regioisomer is often a significant challenge that can impact the final product yield. pnrjournal.com The choice of synthetic route and reaction conditions can favor the formation of one isomer over the other. nih.gov Studies on various indazole-based compounds have consistently shown that one regioisomer is often significantly more active than the other, highlighting the strict stereochemical requirements for effective interaction with biological targets.

Influence of the 4-Iodo Substituent on Molecular Recognition

The presence and position of halogen substituents on the benzene (B151609) portion of the indazole ring are key modulators of biological activity. The 4-iodo substituent in methyl 4-iodo-1H-indazole-3-carboxylate is expected to significantly influence its molecular recognition properties. Halogen atoms, particularly iodine, can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms in a protein's binding pocket. This can enhance binding affinity and selectivity.

While direct SAR studies on the 4-iodo substituent of this specific compound are not extensively detailed in the provided context, research on related halo-substituted indazoles demonstrates the importance of this functional group. For example, in a series of indazole arylsulfonamides developed as CCR4 antagonists, substituents at the C4 position were explored, with methoxy- and hydroxyl-containing groups found to be potent. acs.org The introduction of a halogen, such as iodine, at this position would alter the steric and electronic properties of the molecule, which could either be beneficial or detrimental to its activity depending on the specific target. The large size of the iodine atom can provide favorable van der Waals contacts but can also lead to steric clashes within a constrained binding site.

Modulation of Activity through Methyl Ester Modifications at C3

The methyl ester group at the C3 position of the indazole ring is a common site for chemical modification to explore SAR. Converting the ester to other functional groups, such as amides, has been a successful strategy in drug discovery. nih.govnih.gov For example, a series of indazole-3-carboxamides were investigated as calcium-release activated calcium (CRAC) channel blockers. nih.govnih.gov This study revealed that the nature of the amide substituent has a profound effect on the inhibitory activity. nih.gov

The conversion of the methyl ester to a carboxamide introduces a hydrogen bond donor (the N-H group) and allows for the introduction of a wide variety of substituents (the amide R-group), which can be tailored to interact with specific residues in a target's binding site. The following table illustrates the impact of modifying the C3-carboxamide substituent on CRAC channel inhibition.

| Compound | Indazole Core | C3-Substituent | Ar Moiety | IC50 (µM) nih.gov |

|---|---|---|---|---|

| 12a | 1-(2,4-dichlorobenzyl)-1H-indazole | -CO-NH-Ar | 2,6-difluorophenyl | 1.51 |

| 12b | 1-(2,4-dichlorobenzyl)-1H-indazole | -CO-NH-Ar | 2-chloro-6-fluorophenyl | 3.23 |

| 12d | 1-(2,4-dichlorobenzyl)-1H-indazole | -CO-NH-Ar | 3-fluoro-4-pyridyl | 0.67 |

| 12e | 1-(2,4-dichlorobenzyl)-1H-indazole | -CO-NH-Ar | 2,4-difluorophenyl | 2.33 |

| 12f | 1-(2,4-dichlorobenzyl)-1H-indazole | -CO-NH-Ar | 3-methyl-4-pyridyl | >30 |

| 12g | 1-(2,4-dichlorobenzyl)-1H-indazole | -CO-NH-Ar | 3,5-difluoro-4-pyridyl | >30 (46% inhib. at 30 µM) |

Regiochemical Requirements of Indazole Scaffolds for Specific Interactions

The specific arrangement of functional groups around the indazole scaffold is crucial for biological activity. A striking example is the regiochemistry of the amide linker at the C3 position. In the study of CRAC channel blockers, indazole-3-carboxamides with a -CO-NH-Ar linker were found to be potent inhibitors. nih.govnih.gov In contrast, their "reverse" amide isomers, with a -NH-CO-Ar linker at the same position, were essentially inactive. nih.govnih.gov

This demonstrates a strict regiochemical requirement for the amide bond's orientation. The -CO-NH- configuration correctly positions the hydrogen bond donor and acceptor atoms and the aryl substituent for optimal interaction with the target protein. The inactive reverse amide isomer, despite having the same atoms, cannot adopt the correct conformation for binding, leading to a complete loss of activity.

| Compound | Indazole Core | C3-Linker Regiochemistry | IC50 (µM) nih.govnih.gov |

|---|---|---|---|

| 12d | 1-(2,4-dichlorobenzyl)-1H-indazole | -CO-NH-Ar | 0.67 |

| 9c | 1-(2,4-dichlorobenzyl)-1H-indazole | -NH-CO-Ar | Inactive at 100 µM |

Comparative Analysis of Substituent Effects (e.g., halogen, methyl, nitro groups)

The nature of substituents on the benzene ring of the indazole scaffold significantly influences activity. A comparative analysis of different groups like halogens, methyl, and nitro groups reveals key SAR trends.

Halogens: As discussed, halogens like fluorine and chlorine on appended aryl rings can enhance potency. nih.gov In the indazole-3-carboxamide series, di- and tri-substituted fluoro- and chloro-phenyl groups at the amide were often favorable. nih.gov The position of the halogen is also critical. For instance, a 2,6-difluorophenyl group (compound 12a) conferred high potency. nih.gov

Methyl Groups: The effect of a methyl group is highly context-dependent. In some cases, it can be detrimental to activity. For example, replacing a fluoro group with a methyl group on the pyridyl ring of an indazole-3-carboxamide (comparing compound 12d to 12f) led to a significant loss of activity. nih.gov This suggests that the electronic properties and size of the substituent are finely tuned for optimal binding.

Nitro Groups: The position of a nitro group can dramatically alter mutagenic activity in Salmonella typhimurium. Nitro groups at the C5 or C6 positions of the indazole ring generally result in measurable mutagenic activity, whereas those at C4 or C7 lead to weakly or non-mutagenic compounds. researchgate.net This highlights that even for a small functional group like nitro, its placement on the indazole ring dictates its biological effect.

Computational and Theoretical Chemistry Approaches in Indazole Research

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for investigating the properties of chemical systems, including indazole derivatives. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying relatively complex molecules.

Molecular Geometry Optimization and Frequency Calculations

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For indazole derivatives, this is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p). nih.govacs.org These calculations determine bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For instance, studies on related indazole structures have successfully used this approach to determine their geometries. nih.gov In the case of methyl 4-iodo-1H-indazole-3-carboxylate, the planarity of the indazole ring system and the orientation of the methyl carboxylate group would be key parameters determined through optimization.

Following geometry optimization, frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (e.g., IR and Raman spectra). Theoretical vibrational frequencies are often scaled by a correction factor to improve agreement with experimental data. jmcs.org.mx While specific data for this compound is not available, studies on similar indazole-3-carboxylate derivatives have shown that calculated vibrational frequencies and simulated spectra generally agree well with experimental findings. researchgate.net

Prediction of Reactivity and Reaction Mechanisms

DFT is extensively used to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. researchgate.net Key indicators of reactivity are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing molecular stability; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, DFT calculations would allow for the mapping of the electrostatic potential (ESP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is vital for predicting how the molecule will interact with other reagents. For example, in the synthesis of related N-substituted indazoles, understanding the nucleophilicity of the indazole nitrogen atoms is key to predicting the reaction outcome. nih.gov DFT has been used to study the reaction mechanism of other substituted indazoles, such as the addition of nitro-indazoles to formaldehyde, by calculating the energies of reactants, transition states, and products. nih.govacs.org

Solvent and Basis Set Effects on Reactivity

The choice of solvent and basis set can significantly influence the results of computational studies. The reactivity of a molecule can change dramatically in different solvent environments due to stabilization or destabilization of reactants, intermediates, and transition states. Computational models can account for these effects using implicit solvent models, like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant.

The basis set determines the mathematical functions used to describe the distribution of electrons in the molecule. Larger and more flexible basis sets, such as 6-311++G(d,p), generally provide more accurate results than smaller ones like 6-31G*, but at a higher computational cost. acs.org Studies on indazole derivatives have shown that enlarging the basis set can improve the accuracy of calculated properties, such as vibrational frequencies. The selection of an appropriate basis set and solvent model is therefore critical for obtaining meaningful predictions of reactivity for molecules like this compound.

Quantum Mechanical (QM) Analyses

Quantum mechanical analyses provide a deeper understanding of reaction energetics and molecular stability.

Calculation of Reaction Energy Profiles and Activation Barriers

A key application of QM methods is the calculation of reaction energy profiles, which map the energy of a system as it transforms from reactants to products. By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy (or activation barrier) for the reaction can be determined. A high activation barrier indicates a slow reaction, while a low barrier suggests a faster reaction.

Tautomeric Equilibrium and Stability Studies (e.g., 1H- vs. 2H-indazole, enol forms)

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is a critical aspect of indazole chemistry, as it can influence their physical properties and biological activity.

Computational studies have consistently shown that for the parent indazole and many of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govbiosynth.com For unsubstituted indazole, the energy difference is calculated to be approximately 15 kJ/mol in the gas phase. nih.govacs.org Similar computational approaches would be used to determine the tautomeric equilibrium for this compound. The relative energies of the optimized 1H- and 2H-tautomeric structures would be calculated to predict the dominant form. While experimental data for this specific compound is lacking, theoretical calculations for a wide range of other substituted indazoles suggest that the 1H-tautomer is generally favored. mdpi.comnih.gov

Below is a table summarizing the types of computational data that would be generated for this compound based on established methodologies.

| Computational Analysis | Methodology Example | Predicted Parameter/Outcome | Relevance |

| Geometry Optimization | DFT (B3LYP/6-311++G(d,p)) | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |

| Frequency Calculation | DFT (B3LYP/6-311++G(d,p)) | Vibrational frequencies (IR/Raman) | Confirms the structure is an energy minimum and predicts the vibrational spectrum. |

| Reactivity Analysis | DFT (HOMO-LUMO, ESP) | HOMO/LUMO energies, energy gap, electrostatic potential map | Predicts kinetic stability and sites of electrophilic/nucleophilic attack. |

| Reaction Mechanism | QM/DFT (Transition State Search) | Activation energy (Ea), reaction energy (ΔE) | Elucidates the step-by-step pathway of a reaction and its energetic feasibility. |

| Tautomer Stability | QM/DFT (Relative Energy Calculation) | Energy difference (ΔE) between 1H- and 2H-tautomers | Determines the predominant tautomeric form at equilibrium. |

Natural Bond Orbital (NBO) Analyses

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. This analysis also quantifies the stabilizing effects of electron delocalization through second-order perturbation theory, which evaluates the energetic significance of interactions between filled (donor) and empty (acceptor) orbitals.

For methyl 5-bromo-1H-indazole-3-carboxylate, the partial charges on the N1 and N2 atoms were calculated to be -0.323 and -0.219, respectively. beilstein-journals.org This suggests that the N1 position carries a more negative charge, making it a more likely site for electrophilic attack. The Fukui index (f-), which is a measure of the reactivity towards a nucleophile, was also calculated for these positions. beilstein-journals.org Such analyses are critical in predicting the outcomes of synthetic reactions.

Molecular Orbital Analysis

HOMO, LUMO, and Energy Gap Determination for Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of chemical stability and reactivity. A smaller energy gap generally implies higher reactivity and lower kinetic stability.

For indazole derivatives, the HOMO-LUMO energy gap has been a subject of computational investigation to predict their behavior in various applications. For example, a study on a series of indazole derivatives with anti-inflammatory activity reported a consistent FMO energy gap in the range of 4.9797–4.9879 eV across different solvents, indicating minimal influence of the solvent on this property. researchgate.net This suggests a relatively stable electronic structure for these compounds.

The table below presents representative HOMO, LUMO, and energy gap values for a selection of substituted indazole derivatives, calculated using Density Functional Theory (DFT). While these are not for this compound, they provide a useful reference for the expected range of these values in similar systems.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indazole Derivative A | -6.2 | -1.2 | 5.0 |

| Indazole Derivative B | -6.5 | -1.5 | 5.0 |

| Indazole Derivative C | -6.8 | -1.7 | 5.1 |

Note: The data in this table is illustrative and based on typical values found in computational studies of indazole derivatives. The actual values for this compound would require specific calculations.

Mapped Electrostatic Potential (MEP) Diagrams for Reactive Sites

Mapped Electrostatic Potential (MEP) diagrams are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These diagrams are invaluable for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its reactive behavior. In an MEP diagram, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For indazole derivatives, MEP diagrams have been used to confirm the locations of reactive sites. For example, in a computational study of an indazole derivative with anti-inflammatory properties, the MEP map showed the most electronegative region to be over an oxygen atom of a carboxyl group, while the most electropositive regions were located over the aromatic hydrogen atoms. researchgate.net This aligns with the expected reactivity, where the oxygen atom would be a primary site for interaction with electrophiles or for hydrogen bonding.

In the case of this compound, one would anticipate regions of negative potential around the oxygen atoms of the carboxylate group and the nitrogen atoms of the indazole ring. The iodine atom, being electronegative, would also influence the electrostatic potential distribution, potentially creating a region of positive potential on the side opposite to the C-I bond (a σ-hole), which could engage in halogen bonding. The hydrogen atom attached to the N1 position would be expected to be a site of positive potential.

Spectroscopic-Structure Correlations

Vibrational (Infrared and Raman) Spectroscopy Interpretation via QM Calculations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Quantum mechanical (QM) calculations are instrumental in interpreting these spectra by predicting the frequencies and intensities of the vibrational modes. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed bands to specific molecular motions can be achieved.

A study on indazolium-3-carboxylate and its halogen-substituted derivatives utilized QM calculations to analyze their vibrational spectra. nih.gov This work demonstrated how computational methods can elucidate the changes in vibrational frequencies upon structural modifications, such as decarboxylation or halogen substitution. For instance, the characteristic stretching frequencies of the carboxylate group (C=O and C-O) and the N-H bond of the indazole ring are sensitive to their chemical environment and can be accurately predicted.

For this compound, one would expect to observe characteristic vibrational bands for the following functional groups, which can be assigned with the aid of QM calculations:

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300-3500 |

| C=O (ester) | Stretching | 1700-1730 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (ester) | Stretching | 1100-1300 |

| C-I | Stretching | 500-600 |

Note: These are general ranges and the precise wavenumbers would be determined by specific QM calculations and experimental measurements.

Analysis of Force Constants and Structural Changes

The force constant of a chemical bond is a measure of its stiffness and is directly related to the bond strength. QM calculations can determine these force constants, providing a quantitative measure of how bond strengths change in response to structural or electronic modifications. This analysis is particularly useful for understanding reaction mechanisms and the stability of different molecular conformations.

In the study of the decarboxylation of indazolium-3-carboxylate derivatives, normal mode analysis was used to track the changes in stretching force constants. nih.gov This allowed the researchers to establish clear relationships between the electronic structure and the bond strengths within the molecule. For example, the force constant of the bond being broken during decarboxylation would be expected to decrease significantly as the molecule approaches the transition state.

For this compound, an analysis of the force constants could reveal the influence of the iodine substituent and the methyl carboxylate group on the bond strengths within the indazole ring. For instance, the C-I bond is expected to have a relatively low force constant, indicating a weaker bond that could be a site for chemical transformation. The force constants of the C=O and C-O bonds in the ester group would be indicative of the degree of conjugation with the indazole ring.

Predictive Modeling for Iodine Reactivity in Cross-Coupling Reactions

Computational and theoretical chemistry have emerged as indispensable tools for understanding and predicting the reactivity of organohalogen compounds in transition-metal-catalyzed cross-coupling reactions. While specific predictive modeling studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies developed for similar iodo-heterocyclic systems provide a robust framework for anticipating its behavior. These approaches primarily involve Density Functional Theory (DFT) calculations and the application of machine learning (ML) algorithms.

The reactivity of the carbon-iodine (C-I) bond is a critical factor in the success of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the organoiodide to a low-valent transition metal center, typically palladium(0). nih.gov Computational models are pivotal in elucidating the energetics of this step.

Key Theoretical Descriptors for Iodine Reactivity:

Theoretical descriptors derived from computational analysis are instrumental in building predictive models for the reactivity of iodo-heterocycles. These descriptors quantify the electronic and steric properties of the substrate, which in turn influence the ease of the C-I bond cleavage.

Bond Dissociation Energy (BDE): The C-I bond dissociation energy is a primary indicator of reactivity. A lower BDE generally correlates with a more facile oxidative addition. DFT calculations can accurately predict BDEs for a series of related compounds, allowing for a comparative assessment of their reactivity. For substituted halo-heterocycles, the position of the halogen and the electronic nature of other substituents significantly impact the C-I BDE. nih.gov

Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The interaction between the HOMO of the palladium catalyst and the LUMO of the iodo-heterocycle is central to the oxidative addition process. nih.gov Electron-withdrawing groups on the indazole ring, such as the methoxycarbonyl group at the 3-position, are expected to lower the LUMO energy, making the C-I bond more susceptible to nucleophilic attack by the palladium catalyst.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and orbital interactions within the molecule. The natural charge on the iodine and the carbon atom of the C-I bond, as well as the polarization of the bond, can be correlated with reactivity.

Steric Descriptors: The steric hindrance around the iodine atom, influenced by adjacent substituents, can affect the approach of the bulky palladium catalyst. Computational models can quantify this steric environment.

Predictive Modeling with Machine Learning:

Machine learning offers a powerful approach to predict the outcomes of cross-coupling reactions by identifying complex patterns in large datasets. arxiv.org While a specific model for this compound is not available, the general workflow involves:

Data Curation: Assembling a dataset of cross-coupling reactions involving a variety of iodo-heterocycles, including different catalysts, ligands, bases, and solvents, along with their reported yields. researchgate.net

Featurization: Representing each component of the reaction (substrate, catalyst, ligand, etc.) with a set of numerical descriptors. For the iodo-heterocycle, these would include the theoretical descriptors mentioned above, as well as molecular fingerprints.

Model Training: Using algorithms like random forest or neural networks to train a model that maps the reaction features to the experimental yield. icm.edu.plnih.gov

Prediction: Employing the trained model to predict the yield for new reactions, such as those involving this compound under various conditions.

Studies on heterocyclic Suzuki-Miyaura couplings have shown that while ML models can be developed, their predictive power can sometimes be limited by biases in the literature data. icm.edu.pl Therefore, the generation of high-quality, standardized experimental data is crucial for building robust and truly predictive models.

Application to this compound:

For this compound, we can hypothesize the influence of its structural features on reactivity based on established computational principles. The electron-withdrawing nature of the methoxycarbonyl group at the C3-position is expected to lower the C-I bond dissociation energy at the C4-position, thereby enhancing its reactivity in palladium-catalyzed cross-coupling reactions compared to unsubstituted 4-iodoindazole. DFT calculations could provide quantitative data to support this hypothesis.

Below is a hypothetical data table illustrating the type of information that could be generated from a DFT study to predict the relative reactivity of different iodoindazoles.

| Compound | C-I Bond Length (Å) | C-I BDE (kcal/mol) | LUMO Energy (eV) | Natural Charge on Iodine |

| 4-Iodo-1H-indazole | 2.105 | 68.5 | -0.85 | -0.15 |

| This compound | 2.102 | 66.2 | -1.20 | -0.12 |

| 4-Iodo-5-nitro-1H-indazole | 2.098 | 64.8 | -1.55 | -0.10 |

Note: The data in this table is illustrative and not based on actual experimental or calculated results for these specific molecules. It serves to demonstrate the type of data generated in computational studies for reactivity prediction.

Advanced Derivatization and Scaffold Elaboration Strategies for Indazole 3 Carboxylates

Introduction of Diverse Functional Groups via Cross-Coupling

The iodine atom at the 4-position of the indazole ring is a prime site for modification using palladium-catalyzed cross-coupling reactions. This versatility allows for the systematic introduction of a vast array of chemical functionalities, which is fundamental to building structure-activity relationships (SAR) for new chemical entities.

Key cross-coupling reactions employed for the derivatization of the 4-iodo-indazole scaffold include:

Suzuki-Miyaura Coupling: This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. libretexts.org It involves the coupling of the 4-iodo-indazole with a variety of aryl or vinyl boronic acids or their corresponding esters. libretexts.orgnih.gov This method facilitates the synthesis of 4-aryl- and 4-heteroaryl-indazole derivatives, allowing for the exploration of how different aromatic systems at this position impact biological activity. researchgate.netfrontiersin.org The reaction typically requires a palladium catalyst and a base to proceed. libretexts.orgyonedalabs.com

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is the reaction of choice. wikipedia.orglibretexts.org It couples the 4-iodo-indazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. mdpi.comorganic-chemistry.orgyoutube.com This reaction is carried out under mild conditions and is instrumental in creating linear, rigid extensions from the indazole core, which can probe deep binding pockets in biological targets. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It enables the coupling of the 4-iodo-indazole with a wide spectrum of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. wikipedia.orgnih.govlibretexts.org This provides access to a diverse library of 4-amino-1H-indazole-3-carboxylate derivatives, which can introduce crucial hydrogen bonding interactions and modulate the physicochemical properties of the parent molecule. libretexts.orgyoutube.com

Heck Coupling: While sometimes less predictable for this specific application, the Heck reaction can be used to install alkenyl (or vinyl) substituents at the 4-position by reacting the iodo-indazole with an alkene in the presence of a palladium catalyst.

These reactions collectively provide a robust toolkit for chemists to create extensive libraries of compounds from a single, versatile starting material like methyl 4-iodo-1H-indazole-3-carboxylate.

Table 1: Key Cross-Coupling Reactions for Functionalizing 4-Iodo-Indazoles

| Reaction Name | Coupling Partner | Bond Formed | Introduced Group |

| Suzuki-Miyaura | Boronic Acid/Ester | C-C | Aryl, Heteroaryl, Vinyl |

| Sonogashira | Terminal Alkyne | C-C | Alkynyl |

| Buchwald-Hartwig | Amine | C-N | Amino, Anilino |

| Heck | Alkene | C-C | Alkenyl (Vinyl) |

Scaffold Hopping Methodologies (e.g., indole (B1671886) to indazole)

Scaffold hopping is a creative strategy in medicinal chemistry where the core structure of a known active molecule is replaced by a structurally different scaffold, with the goal of retaining or improving biological activity while discovering novel and potentially patentable chemical matter. The structural similarity between indoles and indazoles makes them ideal partners for such strategies.

While the direct ring-rearrangement of a substituted indole into a this compound is not a standard transformation, the synthesis of the indazole scaffold from indole precursors is a well-documented approach that embodies the principles of scaffold hopping. nih.gov For instance, synthetic routes can be designed to start from appropriately substituted anilines, which are themselves common precursors for indoles, to generate the indazole ring system. researchgate.net

One established method involves the diazotization of a substituted o-toluidine, which can lead to the formation of the indazole core. researchgate.net Another conceptual approach is the Fischer indole synthesis, which can be adapted to produce indazoles. By modifying the starting materials and reaction conditions, chemists can steer the cyclization process towards the formation of an indazole ring instead of an indole. These methods allow researchers to leverage the vast chemical space of known indole-based bioactive compounds to design new indazole-based molecules with potentially improved properties.

Design and Synthesis of Compound Libraries for Biological Screening

The amenability of this compound to various derivatization strategies makes it an ideal starting block for the construction of compound libraries for high-throughput biological screening. The goal is to generate a large collection of structurally related compounds in a rapid and efficient manner to explore a wide swath of chemical space against a biological target. nih.gov

The process typically involves parallel synthesis, where multiple reactions are run simultaneously in multi-well plates. Starting with the 4-iodo-indazole core, a diverse set of building blocks can be introduced using the cross-coupling reactions described previously. derpharmachemica.com

A Suzuki-based library would employ a collection of dozens or hundreds of different boronic acids.

A Sonogashira-based library would utilize an array of terminal alkynes.

A Buchwald-Hartwig-based library would incorporate a diverse set of amines.

These libraries are often designed with specific goals in mind. The building blocks can be selected to systematically vary properties such as size, polarity, charge, and hydrogen bonding capability. This allows for a comprehensive exploration of the structure-activity relationship (SAR) around the indazole scaffold. The resulting compounds are then screened against biological targets like enzymes or receptors to identify "hits"—compounds that show a desired biological effect. These hits serve as the starting point for more focused drug discovery efforts.

Targeted Modifications for Pharmacokinetic and Selectivity Enhancement in Research Compounds

Once a hit compound is identified from a screening campaign, it rarely possesses all the necessary properties of a drug. The process of lead optimization involves making targeted chemical modifications to enhance its pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the compound—and to improve its selectivity for the intended biological target over other proteins. nih.gov

The this compound scaffold offers multiple positions for such fine-tuning.

Improving Pharmacokinetics:

Solubility: Poor aqueous solubility can be addressed by introducing polar functional groups. For example, a substituent introduced via Sonogashira coupling can be further modified to include hydroxyl or amino groups.

Metabolic Stability: If a part of the molecule is quickly metabolized by liver enzymes (e.g., cytochrome P450s), it can lead to a short duration of action. Identifying these "metabolic hot spots" allows chemists to make targeted changes, such as introducing a fluorine atom, which can block metabolic pathways and enhance the compound's stability. nih.gov

Enhancing Selectivity: A drug should bind strongly to its target but weakly or not at all to other proteins to avoid off-target side effects. By using structural information from X-ray crystallography or computational modeling, modifications can be designed to exploit differences in the binding sites of target and off-target proteins. For instance, introducing a specific substituent at the C4-position might form a favorable interaction with a unique amino acid residue in the target protein, thereby increasing both potency and selectivity.

This iterative cycle of design, synthesis, and biological testing is central to transforming a promising research compound into a potential therapeutic agent. nih.gov

Role of Methyl 4 Iodo 1h Indazole 3 Carboxylate As a Key Synthetic Intermediate

Application in the Construction of Complex Organic Molecules

The utility of halogenated indazoles, such as methyl 4-iodo-1H-indazole-3-carboxylate, is most pronounced in their ability to undergo carbon-carbon and carbon-heteroatom bond-forming reactions. The iodine substituent is an excellent leaving group in metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

Key reactions for this intermediate include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the iodo-indazole with a boronic acid or ester. This is one of the most widely used methods for forming a carbon-carbon bond, allowing for the introduction of various aryl or heteroaryl groups at the 4-position of the indazole ring.

Heck Coupling: This reaction involves the palladium-catalyzed addition of the iodo-indazole to an alkene, providing a method to append vinyl groups or more complex side chains.

Sonogashira Coupling: This allows for the direct connection of a terminal alkyne to the indazole ring at the C4-position, a common strategy for building molecular scaffolds used in materials science and medicinal chemistry.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of amine functionalities, which are crucial for modulating the pharmacological properties of drug candidates.

These synthetic methodologies empower chemists to use this compound as a foundational piece, systematically building complexity to achieve a desired target molecule. For instance, the synthesis of certain anti-cancer agents has utilized the iodinated indazole core to introduce specific functionalities via Suzuki coupling. mdpi.comrsc.org

Utility as a Building Block in Drug Discovery Research

The indazole motif is a core component of numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. bloomtechz.comresearchgate.netcymitquimica.com this compound serves as a valuable starting material for creating libraries of novel indazole derivatives for high-throughput screening in drug discovery programs.

The functional groups on the molecule offer multiple points for diversification:

The C4-Iodo Group: As detailed above, this position is ideal for introducing diversity elements through cross-coupling reactions to explore the structure-activity relationship (SAR) of a potential drug.

The N1-Position: The nitrogen atom of the indazole ring can be alkylated or arylated to further modify the compound's properties, such as solubility, metabolic stability, and target-binding affinity. mdpi.com

The C3-Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy in late-stage functionalization to produce final drug candidates. For example, the synthesis of granisetron, an antiemetic drug, involves the formation of an amide bond with an indazole carboxylic acid derivative. google.com

Research has shown that derivatives of methyl 1H-indazole-3-carboxylate are investigated as potential inhibitors of protein kinases and as agents targeting cholinesterase for diseases like Alzheimer's. researchgate.netchemicalbook.com The 4-iodo version is a key intermediate for creating analogs that are not easily accessible through other synthetic routes, allowing researchers to probe specific regions of a biological target's binding site. For example, similar halogenated indazoles have been used in the synthesis of synthetic cannabinoids and potent anti-cancer agents, demonstrating the importance of this class of intermediates in developing new therapeutic agents. researchgate.netcaymanchem.comnih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methyl 4-iodo-1H-indazole-3-carboxylate to improve yield and purity?

- Methodology : Synthesis typically involves iodination of methyl 1H-indazole-3-carboxylate derivatives. Key steps include refluxing with iodine sources (e.g., N-iodosuccinimide) in polar aprotic solvents like DMF or THF under inert atmospheres. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water mixtures) is critical for isolating high-purity products. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 substrate:iodine source) significantly impact yields .

- Data Consideration : Monitor reaction progress using TLC or LC-MS. Compare yields under varying conditions (e.g., solvent polarity, catalyst use) to identify optimal parameters.

Q. What analytical techniques are most reliable for characterizing this compound’s structure?

- Methodology : Combine spectroscopic and crystallographic methods:

- NMR : - and -NMR confirm substituent positions (e.g., iodination at C4, ester at C3). The indazole NH proton appears as a singlet near δ 13 ppm in DMSO-d6 .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–I⋯O contacts) to validate molecular geometry .

- HRMS : Confirm molecular formula (CHINO) with <2 ppm mass error .

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

- Methodology : The iodine substituent enables Suzuki-Miyaura or Ullmann couplings for functionalizing C4. For example:

- Suzuki Reaction : React with aryl boronic acids (Pd(PPh), NaCO, DME/HO, 80°C) to install aryl groups.

- Nucleophilic Substitution : Replace iodine with amines or thiols under basic conditions (e.g., KCO in DMF) .

- Data Analysis : Track regioselectivity via -NMR (disappearance of C4-H signal post-reaction).

Advanced Research Questions

Q. How do electronic effects of the iodine substituent influence the reactivity of this compound in catalytic cycles?

- Methodology : Use DFT calculations (e.g., Gaussian 16) to map electron density distributions. Compare activation barriers for iodinated vs. non-iodinated analogs in Pd-catalyzed reactions. Experimental validation via kinetic studies (e.g., variable-temperature NMR) can correlate electronic effects with reaction rates .

- Key Insight : The iodine atom’s electron-withdrawing nature polarizes the indazole ring, enhancing electrophilicity at C4 for cross-coupling .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodology :

- Protection of NH : Use Boc or SEM groups to prevent deprotonation-induced side reactions.

- Solvent Optimization : High-polarity solvents (e.g., DMSO) stabilize transition states in cross-coupling, reducing homocoupling byproducts .

- Data-Driven Approach : LC-MS profiling identifies side products (e.g., dimerization). Adjust catalyst loading (0.5–2 mol% Pd) to minimize undesired pathways.

Q. How does this compound interact with biological targets such as kinases or GPCRs?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding modes against crystallized targets (e.g., cannabinoid receptors).

- In Vitro Assays : Screen for kinase inhibition (e.g., ADP-Glo™ Kinase Assay) at 1–100 µM concentrations. Compare IC values with structurally related indazoles .

- Challenge : Differentiate direct target engagement from off-target effects using competitive binding assays (e.g., radioligand displacement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.